- Microwave-assisted synthesis of ionic liquids of phosphate and application in Knoevenagel reaction, Nanjing Hangkong Hangtian Daxue Xuebao, 2009, 41(3), 414-417

Cas no 7351-83-9 (Dimethylphosphate)

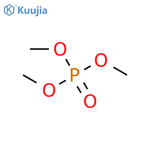

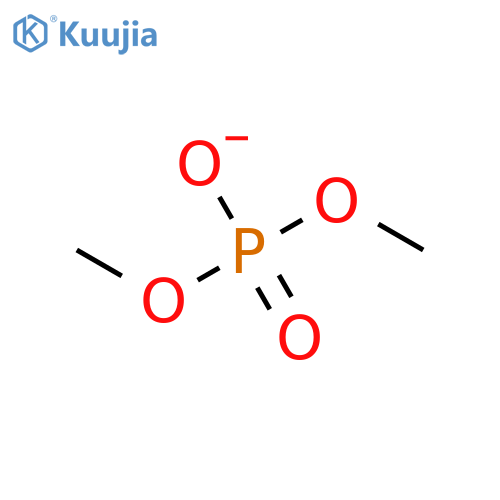

Dimethylphosphate structure

Nome do Produto:Dimethylphosphate

N.o CAS:7351-83-9

MF:C2H6O4P

MW:125.040401935577

CID:542347

Dimethylphosphate Propriedades químicas e físicas

Nomes e Identificadores

-

- Phosphoric acid, dimethyl ester, ion(1-)

- Dimethyl phosphate anion

- (Dimethyl phosphate) anion

- KKUKTXOBAWVSHC-UHFFFAOYSA-M

- C1461

- Dimethyl hydrogen phosphate solution, 1000 mug/mL in methanol, ampule of 1.2 mL, certified reference material

- CID 3753418

- Dimethylphosphate

-

- Inchi: 1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)/p-1

- Chave InChI: KKUKTXOBAWVSHC-UHFFFAOYSA-M

- SMILES: P(=O)([O-])(OC)OC

Propriedades Computadas

- Massa Exacta: 125

- Massa monoisotópica: 125

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 7

- Contagem de Ligações Rotativas: 2

- Complexidade: 73.4

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: -1.2

- Superfície polar topológica: 58.6

Propriedades Experimentais

- PSA: 68.40000

- LogP: 0.81780

Dimethylphosphate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 0.3 min, 150 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Solvents: Acetonitrile ; 6 d, 353 K

Referência

- Formation and Substructure of Cellulose/Ionic Liquid Complex Crystals: Results from Wide-Angle X-ray Scattering and Solid-State 13C NMR Spectroscopy, Crystal Growth & Design, 2022, 22(12), 7603-7610

Synthetic Routes 3

Condições de reacção

1.1 12 h, 130 °C

Referência

- Research on the degradation behaviors of wood pulp cellulose in ionic liquids, Journal of Molecular Liquids, 2022, 356,

Synthetic Routes 4

Condições de reacção

1.1 24 h, 80 °C

Referência

- Development of Nanoscale Hybrids from Ionic Liquid-Peptide Amphiphile Assemblies as New Functional Materials, ACS Omega, 2020, 5(24), 14543-14554

Synthetic Routes 5

Condições de reacção

1.1 72 h, 80 °C

Referência

- additive for lubricating oil comprising ionic liquid, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Solvents: Acetonitrile ; 6.5 h, 75 °C

Referência

- Method for preparing imidazolium dialkyl phosphate ionic liquid, China, , ,

Synthetic Routes 7

Condições de reacção

1.1 100 °C; 80 h, 120 °C

Referência

- Screening of glycoside hydrolases and ionic liquids for fibre modification, Journal of Chemical Technology and Biotechnology, 2018, 93(3), 818-826

Synthetic Routes 8

Condições de reacção

1.1 25 °C → 60 °C; 24 h, 60 °C

1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C

1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C

Referência

- Treating agent for polysaccharide, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 1 h, 100 °C; 18 h, 80 °C

Referência

- On the solubility of wood in non-derivatising ionic liquids, Green Chemistry, 2013, 15(9), 2374-2378

Synthetic Routes 10

Condições de reacção

1.1 rt; rt → 80 °C; 24 h, 80 °C

Referência

- Direct extraction of genomic DNA from maize with aqueous ionic liquid buffer systems for applications in genetically modified organisms analysis, Analytical and Bioanalytical Chemistry, 2014, 406(30), 7773-7784

Synthetic Routes 11

Condições de reacção

1.1 24 h, 80 °C

Referência

- Imidazolium dialkylphosphates-a class of versatile, halogen-free and hydrolytically stable ionic liquids, Green Chemistry, 2007, 9(3), 233-242

Synthetic Routes 12

Condições de reacção

1.1 4 h, 120 °C; 18 h, 120 °C

Referência

- Process for fibrillating lignocellulosic materials using ionic liquids, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 25 °C → 60 °C; 24 h, 60 °C

Referência

- Ionic liquid for polysaccharide treatment, Japan, , ,

Synthetic Routes 14

Condições de reacção

1.1 12 h, 150 °C

Referência

- Effects of water content on the dissolution behavior of wool keratin using 1-ethyl-3-methylimidazolium dimethylphosphate, Science China: Chemistry, 2017, 60(7), 934-941

Synthetic Routes 15

Condições de reacção

1.1 Solvents: Methyl isobutyl ketone ; rt; 15 min, rt; rt → 110 °C; 12 h, 110 °C

Referência

- Extraction of Polyhydroxyalkanoates from Purple Non-Sulfur Bacteria by Non-Chlorinated Solvents, Polymers (Basel, 2021, 13(23),

Synthetic Routes 16

Condições de reacção

1.1 24 h, 80 °C

Referência

- Dissolution capacity and rheology of cellulose in ionic liquids composed of imidazolium cation and phosphate anions, Polymers for Advanced Technologies, 2019, 30(7), 1751-1758

Synthetic Routes 17

Condições de reacção

1.1 rt; rt → 80 °C; 24 h, 80 °C

Referência

- Fast and efficient extraction of DNA from meat and meat derived products using aqueous ionic liquid buffer systems, New Journal of Chemistry, 2015, 39(6), 4994-5002

Synthetic Routes 18

Condições de reacção

Referência

- DBN-based ionic liquids with high capability for the dissolution of wool keratin, RSC Advances, 2017, 7(4), 1981-1988

Synthetic Routes 19

Condições de reacção

1.1 12 h, 423 K

Referência

- Highly Efficient Dissolution of Wool Keratin by Dimethylphosphate Ionic Liquids, ACS Sustainable Chemistry & Engineering, 2015, 3(11), 2925-2932

Dimethylphosphate Raw materials

Dimethylphosphate Preparation Products

Dimethylphosphate Literatura Relacionada

-

Sergio J. Garibay,Omar K. Farha,Jared B. DeCoste Chem. Commun. 2019 55 7005

-

Marc Uerdingen,Claudia Treber,Martina Balser,Günter Schmitt,Christoph Werner Green Chem. 2005 7 321

-

Elina Priede,Sindija Brica,Eduards Bakis,Niklavs Udris,Andris Zicmanis New J. Chem. 2015 39 9132

-

Wenqian Chen,Naoki Ogiwara,Kentaro Kadota,Kitt Panyarat,Susumu Kitagawa,Satoshi Horike Dalton Trans. 2017 46 10798

-

5. Radiolysis of di- and tri-methyl phosphates in oxygenated aqueous solution: a model system for DNA strand breakageMan Nien Schuchmann,Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1984 699

7351-83-9 (Dimethylphosphate) Produtos relacionados

- 941928-22-9(N-(3-methoxyphenyl)methyl-5-methylfuro3,2-bpyridine-2-carboxamide)

- 2137552-87-3(Benzo[b]thiophene-5-carboxylic acid, 3-amino-)

- 1806349-06-3(1,3-Dibromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene)

- 1806831-25-3(4-Amino-2-(bromomethyl)-5-chloro-3-(difluoromethyl)pyridine)

- 1601710-27-3(1-bromo-4-1-(2,2-difluoroethoxy)-2-iodoethylbenzene)

- 2825006-57-1(2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid)

- 2103-96-0(2-Chloro-4-(4-chlorophenyl)thiazole)

- 2034287-20-0(benzyl 2-{1-(6-phenylpyrimidin-4-yl)azetidin-3-ylformamido}acetate)

- 926200-54-6(1-(2-Cyclopentylacetyl)piperidine-3-carboxylic acid)

- 133256-51-6(4-(4-Chlorophenyl)pyrimidin-2-amine)

Fornecedores recomendados

Wuhan Comings Biotechnology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente